molecular formula C12H10O3 B2377408 5-Methyl-2-phenylfuran-3-carboxylic acid CAS No. 64354-50-3

5-Methyl-2-phenylfuran-3-carboxylic acid

Cat. No.: B2377408
CAS No.: 64354-50-3
M. Wt: 202.209
InChI Key: CASZQQKUMVLKBY-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylfuran-3-carboxylic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position, along with a carboxylic acid group at the 3-position

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-phenylfuran with methyl iodide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the desired furan ring structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan derivatives with aldehyde or ketone groups, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

  • 2-Methyl-5-phenylfuran-3-carboxylic acid
  • 5-Isobutyl-2-methyl-furan-3-carboxylic acid
  • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 5-Methyl-2-phenylfuran-3-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-methyl-2-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASZQQKUMVLKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974684
Record name 5-Methyl-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-07-8
Record name 5-Methyl-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saponification of 0.5 g of the ester was accomplished by refluxing 12 hours in 10 ml of 25% aqueous sodium hydroxide and 5 ml of ethanol. Acidification precipitated the crude acid, which was recrystallized from water-ethanol to give 5-methyl-2-phenyl-3-furoic acid, mp 146°-147.5° C.
Name
ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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